molecular formula C23H27N3O4 B4518598 5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4518598
M. Wt: 409.5 g/mol
InChI Key: HHUYUMDAUXVGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-ethoxyphenyl)-N-[2-(2-furyl)-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide is 409.20015635 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

WAY-100635 and GR127935: Effects on Serotonergic Neurons

Research on compounds like WAY-100635 highlights their utility in studying the role of 5-HT (serotonin) receptors, particularly the 5-HT1A receptor, in neurological processes. WAY-100635 acts as a potent and selective antagonist, enabling the investigation of serotonin's effects on neuronal firing and its implications for mood disorders and other neurological conditions (Craven, Grahame-Smith, & Newberry, 1994).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Compounds derived from visnagenone and khellinone, bearing structural similarities, have been synthesized and evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds showcase the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Applications

Novel bis-α,β-unsaturated ketones and related derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the potential of such compounds in addressing bacterial infections (Altalbawy, 2013).

Isoxazole Derivatives as Antimicrobial Agents

Isoxazole derivatives have been synthesized and characterized for their antibacterial and antifungal activities, highlighting the versatility of isoxazole rings in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Novel Organotin(IV) Complexes

Research on organotin(IV) complexes with organophosphorus ligands, including those with piperidinyl and piperazinyl groups, explores their synthesis, structural characterization, and potential applications in materials science and catalysis (Shariatinia, Asadi, Yousefi, & Sohrabi, 2012).

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-2-28-18-10-8-17(9-11-18)22-15-19(25-30-22)23(27)24-16-20(21-7-6-14-29-21)26-12-4-3-5-13-26/h6-11,14-15,20H,2-5,12-13,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUYUMDAUXVGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

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